molecular formula C15H17N5S2 B10869378 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B10869378
M. Wt: 331.5 g/mol
InChI Key: HNWUHNAHQKRUMC-UHFFFAOYSA-N
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Description

5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex heterocyclic compound It features a unique structure that combines a thienopyridine moiety with a triazole ring, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thienopyridine derivatives with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatographic techniques, ensuring that the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can modify the functional groups on the molecule, potentially enhancing its biological activity.

  • Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions are useful for modifying the electronic properties of the compound.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols. This is often used to introduce new functional groups that can enhance the compound’s activity or solubility.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, DMF, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays, indicating potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential as a drug candidate. Its diverse biological activities suggest that it could be useful in treating a range of diseases, including infections and cancers. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials that can be used in various applications, from electronics to pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes, thereby blocking the progression of a disease.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
  • 5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to these similar compounds, 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its cyclohexyl group. This group can influence the compound’s lipophilicity, solubility, and overall biological activity. The presence of the cyclohexyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in certain biological contexts.

Properties

Molecular Formula

C15H17N5S2

Molecular Weight

331.5 g/mol

IUPAC Name

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H17N5S2/c16-11-10-7-4-8-17-14(10)22-12(11)13-18-19-15(21)20(13)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,16H2,(H,19,21)

InChI Key

HNWUHNAHQKRUMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N

Origin of Product

United States

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